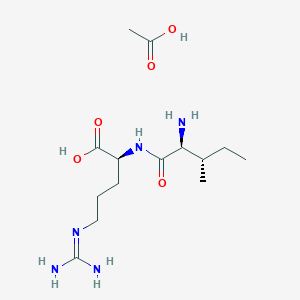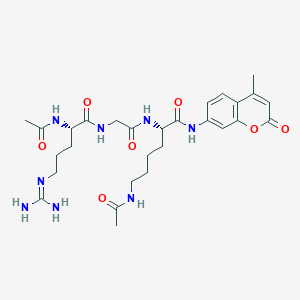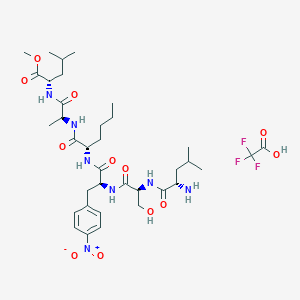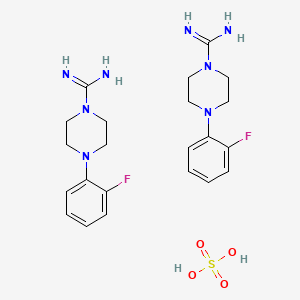
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid
Descripción general
Descripción
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid, also known as BFCSA, is an organic compound consisting of two piperazine molecules linked by a carboximidamide group and with two fluorophenyl substituents attached to one of the piperazine rings. It is a white, crystalline solid with a molecular weight of 438.51 g/mol and a melting point of 108 °C. It is soluble in water, methanol, and ethanol. BFCSA is used in a variety of scientific research applications, including medicinal chemistry, drug design, and materials science.
Aplicaciones Científicas De Investigación
1. Analytical Chemistry and Drug Stability
- Analysis Using Micellar Liquid Chromatography (MLC) : Research demonstrates the efficacy of using micellar or microemulsion mobile phases for the separation of flunarizine hydrochloride and its degradation products, highlighting the potential of this method in the analysis of complex pharmaceutical compounds (El-Sherbiny et al., 2005).
2. Drug Synthesis and Catalysis
- Fe-catalyzed Synthesis : A study explores the Fe-catalyzed synthesis of flunarizine and its (Z)-isomer, showcasing the potential of metal-catalyzed reactions in the efficient production of pharmaceuticals (Shakhmaev et al., 2016).
- Hydroformylation for Neuroleptic Agents : Research demonstrates the use of rhodium-catalyzed hydroformylation in the synthesis of neuroleptic agents, emphasizing the role of catalysis in pharmaceutical manufacturing (Botteghi et al., 2001).
3. Crystallography and Molecular Structure
- Three-dimensional Hydrogen-bonded Framework Structures : This study provides insights into the molecular and crystal structures of flunarizine salts, contributing to the understanding of the structural properties of such compounds (Kavitha et al., 2014).
4. Antifungal Research
- Investigation of Fungicidal Activity : A study on 3-Piperazine-bis(benzoxaborole) reveals its significant antifungal properties, underscoring the potential for developing new antifungal agents (Wieczorek et al., 2014).
5. Membrane Science
- Development of Nanofiltration Membranes : Research into novel sulfonated aromatic diamine monomers for the fabrication of thin-film composite nanofiltration membranes highlights advancements in membrane technology for treatment applications (Liu et al., 2012).
6. Organic Chemistry and Synthesis
- Synthesis of the Dopamine Uptake Inhibitor GBR-12909 : A study on the synthesis of GBR-12909, a dopamine uptake inhibitor, emphasizes improvements in the process for preparation in large quantities (Ironside et al., 2002).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)piperazine-1-carboximidamide;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H15FN4.H2O4S/c2*12-9-3-1-2-4-10(9)15-5-7-16(8-6-15)11(13)14;1-5(2,3)4/h2*1-4H,5-8H2,(H3,13,14);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGVOVRAYKQAPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=N)N.C1CN(CCN1C2=CC=CC=C2F)C(=N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32F2N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-(2-fluorophenyl)piperazine-1-carboximidamide); sulfuric acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(Trifluoromethyl)phenyl]ethene-1-sulfonyl chloride](/img/structure/B1450555.png)
![[(2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-methyl-3-oxobutanoate](/img/structure/B1450557.png)

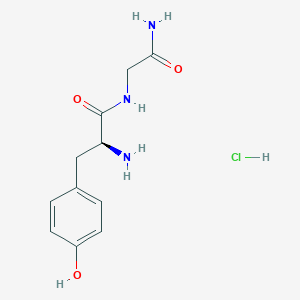
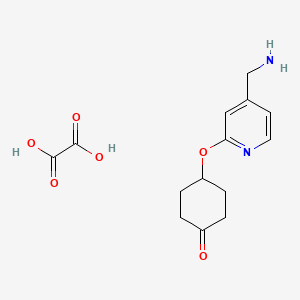

amine](/img/structure/B1450563.png)
